![molecular formula C15H10Cl2N2OS B3000376 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-23-9](/img/no-structure.png)
6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its isomers .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the compound. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Functionalized Quinazolines: A study by Kut, Onysko, and Lendel (2020) explored the synthesis of functionalized quinazolines, highlighting the chemical versatility and potential for creating diverse compounds with varied biological activities (Kut, Onysko, & Lendel, 2020).
Biological and Pharmacological Activities
- AMPA Receptor Antagonists: Research by Chenard et al. (2001) involved synthesizing quinazolin-4-ones, including derivatives similar to the queried compound, to study their role as AMPA receptor antagonists. This is significant in understanding neurological processes and potential therapeutic applications (Chenard et al., 2001).
- Anticancer Activity: Noolvi and Patel (2013) focused on synthesizing and evaluating quinazoline derivatives for their anticancer properties, particularly targeting EGFR-tyrosine kinase. This research emphasizes the potential of quinazolines in cancer therapy (Noolvi & Patel, 2013).
- Antimicrobial Studies: Patel et al. (2010) investigated the synthesis of sulfonamide derivatives of quinazolin-4(3H)ones and their antibacterial and antifungal activities. This research highlights the potential use of quinazolines in treating microbial infections (Patel et al., 2010).
Crystallographic and Molecular Studies
- Molecular Structure Analysis: Cruz et al. (2006) conducted studies on the crystallography of quinazoline derivatives, providing insights into the molecular structures which are crucial for understanding their chemical behavior and interaction with biological targets (Cruz et al., 2006).
Potential Therapeutic Applications
- Anti-Inflammatory Agents: Research by Manivannan and Chaturvedi (2011) on quinazolinones focused on designing compounds with anti-inflammatory properties, highlighting the therapeutic potential of quinazoline derivatives in treating inflammation-related disorders (Manivannan & Chaturvedi, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-chlorobenzylamine with 2-chlorobenzaldehyde to form 2-chloro-N-(2-chlorophenyl)benzamide. This intermediate is then reacted with thiourea to form 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Starting Materials": [ "2-chlorobenzylamine", "2-chlorobenzaldehyde", "thiourea" ], "Reaction": [ "Step 1: React 2-chlorobenzylamine with 2-chlorobenzaldehyde in the presence of a suitable solvent and catalyst to form 2-chloro-N-(2-chlorophenyl)benzamide.", "Step 2: React 2-chloro-N-(2-chlorophenyl)benzamide with thiourea in the presence of a suitable solvent and catalyst to form 6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
Numéro CAS |
422527-23-9 |
Formule moléculaire |
C15H10Cl2N2OS |
Poids moléculaire |
337.22 |
Nom IUPAC |
6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-10-5-6-13-11(7-10)14(20)19(15(21)18-13)8-9-3-1-2-4-12(9)17/h1-7H,8H2,(H,18,21) |
Clé InChI |
MAXZXHDQTCDIJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



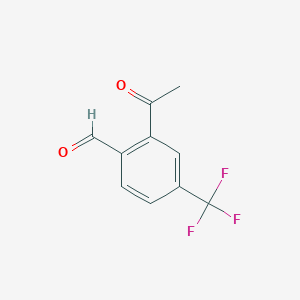


![methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3000301.png)
![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)
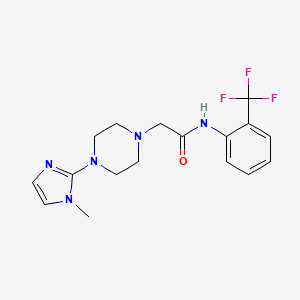
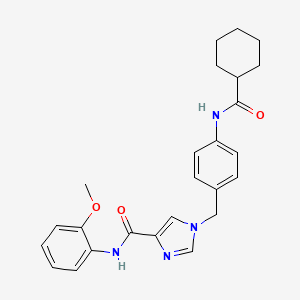

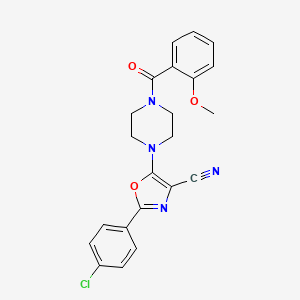
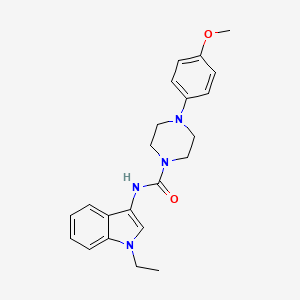
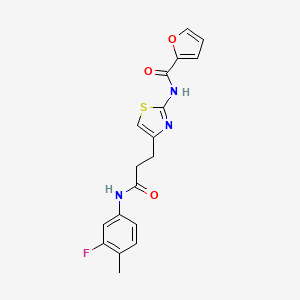
![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)

